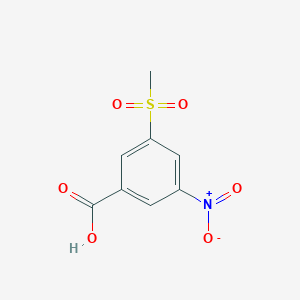
3-Methanesulfonyl-5-nitrobenzoic acid
Descripción general
Descripción
3-Methanesulfonyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO6S . It has a molecular weight of 245.21 and is typically in solid form .
Molecular Structure Analysis
The molecular structure of 3-Methanesulfonyl-5-nitrobenzoic acid contains a total of 23 bonds; 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis
3-Methanesulfonyl-5-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 245.21 .Aplicaciones Científicas De Investigación
Bioconjugation Techniques
Lastly, it can be applied in bioconjugation techniques where it’s used to link biomolecules with other entities, such as fluorescent tags or other probes, which is essential in various bioanalytical assays.
Each application leverages the unique chemical structure of 3-Methanesulfonyl-5-nitrobenzoic acid , demonstrating its versatility and importance in scientific research .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, 3-Methanesulfonyl-5-nitrobenzoic acid likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in sm cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific reactants and products involved.
Result of Action
As a reagent in sm cross-coupling reactions , its primary effect at the molecular level is likely the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Propiedades
IUPAC Name |
3-methylsulfonyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNYBVMFYCWKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-5-nitrobenzoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














